1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. This particular compound is characterized by the presence of a morpholine ring and a methyl group attached to a propyl chain, which is further connected to a benzotriazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole typically involves multiple steps. One common method is the “Click” chemistry approach, which is known for its efficiency and high yield. The process begins with the preparation of the azide and alkyne precursors, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring acts as an electron-rich center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase-II.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor in metal alloys and as a stabilizer in photographic materials.
Mechanism of Action
The mechanism of action of 1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby reducing the conversion of carbon dioxide to bicarbonate . This inhibition can have therapeutic implications in conditions where carbonic anhydrase activity is dysregulated.
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzotriazole, 1-[2-methyl-1-(4-morpholinyl)propyl]-
- 4-[2-Methyl-3-(morpholin-4-yl)propyl]benzyl-phenyl-ether
- 4-[1-Methyl-3-(morpholin-4-yl)propyl]benzyl-phenyl-ether
Uniqueness
1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole is unique due to its specific structural features, such as the presence of both a morpholine ring and a benzotriazole moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-[1-(benzotriazol-1-yl)-2-methylpropyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-11(2)14(17-7-9-19-10-8-17)18-13-6-4-3-5-12(13)15-16-18/h3-6,11,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAJVRPHBHUXAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(N1CCOCC1)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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